molecular formula C10H12N4O B1275241 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one CAS No. 881040-98-8

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one

Cat. No. B1275241
M. Wt: 204.23 g/mol
InChI Key: KEGDMHLRCMQUIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolone derivatives, such as the compound of interest, often involves multi-component reactions that can be performed under various conditions. For instance, a sustainable synthetic approach for (pyrazol-4-ylidene)pyridines has been developed using metal catalyst-free aerobic C(sp2)–C(sp3) coupling reactions, which is efficient and has a high atom economy . Another method involves a three-component condensation that can be performed chemically or electrochemically, providing a convenient one-step synthesis of related compounds . Additionally, cyclization reactions have been used to prepare dihydropyrazolo[3,4-b]pyridin-6-ones, indicating the versatility of synthetic methods available for such compounds .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions . This suggests that the compound "4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one" may also exhibit a planar structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrazolone derivatives can be explored through various chemical reactions. For instance, substituted 3-hydroxypyrazoles have been used in the synthesis of related compounds, indicating the potential for functional group transformations . Moreover, the regioselective synthesis of fused polycyclic pyrazolopyridines has been achieved using ultrasound irradiation, which could be relevant for the modification of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are often characterized using spectroscopic methods. A comparative experimental and theoretical study on a synthetic analog of the 4H-pyran motif, which is structurally related to the compound of interest, has been conducted using FT-IR, NMR, docking, and DFT methods . The results from such studies can provide valuable information on the vibrational frequencies, NMR spectra, and potential pharmaceutical applications of the compound.

Scientific Research Applications

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of compounds related to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one have been extensively studied. For example, Ratnesh Kumar et al. (2020) conducted a detailed study on the spectral and structural properties of a synthetic analog of the biologically relevant 4H-pyran motif, which shares structural similarities with the compound . Their research combined experimental and theoretical approaches, including density functional theory (DFT) and molecular docking studies, highlighting the pharmaceutical significance of these compounds in drug discovery (Ratnesh Kumar et al., 2020).

Synthesis and Derivative Formation

The synthesis and formation of derivatives of related compounds have been a subject of research. For instance, E. A. Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, starting from compounds structurally similar to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one. Their research provides insights into the reactivity and potential applications of these compounds in various fields (E. A. Aly et al., 2004).

Biological and Medicinal Applications

The potential biological and medicinal applications of compounds structurally related to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one have been explored. For instance, research by C. Temple et al. (1987) on compounds like 1,2-dihydropyrido[3,4-b]pyrazines, which share a similar structural motif, showed significant antitumor activity in mice, indicating the potential of these compounds in medicinal chemistry (C. Temple et al., 1987).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound would likely involve further studies to fully understand its properties and potential applications. This could include more detailed studies of its synthesis, its reactivity in various chemical reactions, and its potential uses .

properties

IUPAC Name

4-(2-aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-4-1-8-9(13-14-10(8)15)7-2-5-12-6-3-7/h2-3,5-6H,1,4,11H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGDMHLRCMQUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182033
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one

CAS RN

881040-98-8
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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